8-({4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)quinoline
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Overview
Description
8-({4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)quinoline is a complex organic compound that features a quinoline core structure
Mechanism of Action
Target of Action
The primary target of the compound “8-({4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)quinoline” is protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
The compound interacts with its targets, the protein kinases, by inhibiting their activity . This inhibition can lead to changes in the cellular processes controlled by these enzymes, such as cell growth and metabolism .
Biochemical Pathways
The inhibition of protein kinases by the compound affects various biochemical pathways. These pathways are primarily related to cell growth, differentiation, migration, and metabolism . The downstream effects of this inhibition can include the suppression of uncontrolled cell growth, which is a characteristic feature of cancer .
Result of Action
The result of the compound’s action is the inhibition of protein kinases, leading to the suppression of uncontrolled cell growth . This could potentially make the compound useful in the treatment of diseases characterized by abnormal cell growth, such as cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-({4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)quinoline typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
The next step involves the introduction of the sulfonyl group, which can be achieved through sulfonation reactions using reagents like chlorosulfonic acid. The piperazine moiety is then introduced via nucleophilic substitution reactions, where piperazine reacts with the sulfonylated quinoline derivative.
Finally, the trifluoromethylpyrimidine group is incorporated through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki or Heck reactions. These reactions typically require specific conditions, including the use of palladium catalysts, base, and appropriate solvents like dimethylformamide (DMF) or toluene.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
8-({4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)quinoline can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized to form quinoline N-oxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or hydrogenation over palladium on carbon.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, palladium on carbon.
Substitution: Alkyl halides, acyl chlorides, in the presence of bases like triethylamine or potassium carbonate.
Major Products Formed
Oxidation: Quinoline N-oxide.
Reduction: Amino derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
8-({4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)quinoline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials and as a catalyst in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- 8-({4-[6-(Methyl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)quinoline
- 8-({4-[6-(Chloromethyl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)quinoline
- 8-({4-[6-(Fluoromethyl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)quinoline
Uniqueness
8-({4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)quinoline is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased metabolic stability and enhanced biological activity. This makes it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
8-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]sulfonylquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N5O2S/c19-18(20,21)15-11-16(24-12-23-15)25-7-9-26(10-8-25)29(27,28)14-5-1-3-13-4-2-6-22-17(13)14/h1-6,11-12H,7-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHOATFHGAHWMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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